Bienvenue dans la boutique en ligne BenchChem!

MEY-003

autotaxin inhibition ATX-β isoform chromone SAR

MEY-003 is a chromone-indole ATX inhibitor with publicly available co-crystal structures (PDB: 8C3O, 8C7R), enabling structure-based drug design. With 3x higher potency vs. MEY-001 and no cannabinoid off-target effects, it is the optimal tool for dissecting ATX-LPA signaling in cancer, fibrosis, and neuroinflammation models. Its open-access SAR data ensures reproducibility.

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
Cat. No. B15136013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEY-003
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCCCCN1CC(C2=CC=CC=C21)C3=CC(=O)C4=C(C=C(C=C4O3)O)O
InChIInChI=1S/C22H23NO4/c1-2-3-6-9-23-13-16(15-7-4-5-8-17(15)23)20-12-19(26)22-18(25)10-14(24)11-21(22)27-20/h4-5,7-8,10-12,16,24-25H,2-3,6,9,13H2,1H3
InChIKeyLLXJIEOEJKFWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEY-003: Chromone-Indole Autotaxin Inhibitor with Structurally Validated Binding Mode for ATX-Driven Disease Research


MEY-003 is a synthetic small-molecule autotaxin (ATX) inhibitor belonging to the chromone-indole hybrid chemotype. It was derived through structure-guided optimization of a chromone scaffold initially inspired by the ATX inhibitory activity of Δ⁹-trans-tetrahydrocannabinol (THC) [1]. MEY-003 features a direct linkage of an N-pentyl indole moiety to a 5,7-dihydroxychromone core and has been co-crystallized with both human ATX-γ (PDB: 8C3O) and rat ATX (PDB: 8C7R), providing experimentally validated atomic-resolution binding mode data [2][3]. Its primary application is as a research tool for probing ATX-LPA signaling in cancer, fibrosis, and neuroinflammation models.

MEY-003: Why Chromone-Indole Hybrid ATX Inhibitors Cannot Be Interchanged with Clinical-Stage ATX Antagonists or Earlier Chromone Analogs


Autotaxin inhibitors encompass multiple distinct chemotypes—including clinical candidates such as ziritaxestat (GLPG1690, type IV inhibitor), cambritaxestat (IOA-289), and tool compounds like PF-8380—each with different binding modes, isoform selectivity profiles, and structural biology support [1]. Within the chromone-indole series, small structural modifications produce large changes in potency: MEY-001, MEY-002, and MEY-003 differ only in the indole N-alkyl chain length (methyl, propyl, pentyl, respectively), yet their IC₅₀ values against hATX-β span a ~3-fold range and against hATX-γ span a ~3.5-fold range [2]. Furthermore, MEY-003 lacks the extensive in vivo pharmacokinetic and safety characterization available for clinical-stage ATX inhibitors, meaning it is not a substitute for those compounds in translational studies requiring established ADME/PK parameters. Conversely, clinical ATX inhibitors are not appropriate substitutes when the research objective requires a structurally validated binding pose supported by publicly available co-crystal structures in both human and rodent ATX orthologs [3][4].

MEY-003 Quantitative Differentiation: Head-to-Head Enzyme and Cellular Activity Data Versus Chromone-Indole Analogs


MEY-003 Exhibits 3-Fold Higher hATX-β Potency than MEY-001 and 1.8-Fold Higher than MEY-002

In a head-to-head comparison of the chromone-indole optimization series, MEY-003 (N-pentyl indole) demonstrated IC₅₀ values of 0.46 μM (LPC18:1 substrate) and 0.384 μM (LPC16:0 substrate) against human ATX-β. This represents approximately a 3-fold improvement over MEY-001 (N-methyl indole, IC₅₀ 1.40 μM) and a 1.8-fold improvement over MEY-002 (N-propyl indole, IC₅₀ 0.82 μM) when tested under identical assay conditions with LPC18:1 substrate [1].

autotaxin inhibition ATX-β isoform chromone SAR

MEY-003 Demonstrates 3.5-Fold Superior hATX-γ Potency over MEY-001 in the Chromone-Indole Series

Against the human ATX-γ isoform using LPC18:1 substrate, MEY-003 exhibited an IC₅₀ of 1.099 μM (as reported in Table 1). In contrast, MEY-001 showed an IC₅₀ of 3.8 μM under identical assay conditions. MEY-002 demonstrated intermediate potency at 1.25 μM [1].

ATX-γ isoform autotaxin inhibition indole SAR

MEY-003 Is 2.2-Fold More Potent than Δ⁹-THC Against hATX-β Despite Being Cannabinoid-Unrelated

The original discovery paper reports that the apparent EC₅₀ of Δ⁹-trans-tetrahydrocannabinol (THC) against hATX-β with LPC18:1 substrate is 1.026 μM, whereas MEY-003 under identical conditions exhibits an apparent EC₅₀ of 0.46 μM [1]. This represents a 2.2-fold potency advantage for MEY-003 over its cannabinoid scaffold inspiration.

ATX-β THC comparator scaffold hopping

MEY-003 Binds ATX as a Non-Competitive Inhibitor with Ki of 432 nM, Distinct from Substrate-Competitive Clinical Candidates

Mechanistic studies established that MEY-003 behaves as a non-competitive inhibitor of autotaxin, with a Ki value of 432 nM . This contrasts with substrate-competitive ATX inhibitors and may differentiate its binding kinetics profile from other ATX inhibitors under development.

autotaxin inhibition mechanism non-competitive Ki determination

MEY-003 Functional Cellular Activity: Blocks LPA Signaling and LPA1 Receptor Internalization in HeLa Cells at 10 μM

In cellular assays, MEY-003 at 10 μM (30-minute treatment) blocked lysophosphatidic acid (LPA) signaling and reduced LPA1 receptor internalization in HeLa cells . Notably, MEY-003 showed no cytotoxicity in HeLa and HEK293 cells after prolonged treatment up to 24 hours at 100 μM, indicating a favorable cellular safety window for in vitro experiments .

LPA signaling LPA1 receptor internalization HeLa cells

MEY-003 Binding Mode Experimentally Validated by X-Ray Co-Crystal Structures in Both Human and Rat ATX Orthologs

Unlike many research-grade ATX inhibitors that lack publicly available structural data, MEY-003 has been co-crystallized with both human ATX-γ (PDB: 8C3O, resolution 2.47 Å) and rat ATX (PDB: 8C7R, resolution 2.53 Å) [1][2]. The structures reveal that MEY-003 occupies a hydrophobic pocket distinct from the catalytic site, with the chromone and indole moieties making specific interactions that rationalize the SAR observed in the optimization series [3].

X-ray crystallography binding mode structural biology

MEY-003 Optimal Research Applications: Where the Data Support Prioritization Over Analogs


Structure-Based Drug Design and Molecular Modeling Studies Requiring Validated ATX Binding Poses

MEY-003 is uniquely suited for computational chemistry and structure-based drug design projects that require a validated ATX inhibitor binding pose. With two publicly available co-crystal structures (human ATX-γ at 2.47 Å, PDB: 8C3O; rat ATX at 2.53 Å, PDB: 8C7R), researchers can directly use MEY-003's experimentally determined binding coordinates for docking studies, pharmacophore modeling, and rational design of next-generation ATX inhibitors [1][2]. This structural validation is not available for the earlier chromone-indole analogs MEY-001 and MEY-002, nor for many commercial research-grade ATX inhibitors.

In Vitro Studies Requiring Maximal ATX-β or ATX-γ Potency Within the Chromone-Indole Chemotype

When the research objective requires the highest achievable ATX inhibitory potency within the chromone-indole scaffold series—for instance, in enzyme inhibition assays, biochemical screening, or cellular pathway studies where maximizing target engagement is prioritized—MEY-003 is the optimal selection. It demonstrates 3.0-fold higher hATX-β potency than MEY-001 and 1.8-fold higher than MEY-002, as well as 3.5-fold higher hATX-γ potency than MEY-001 under identical LPC18:1 substrate conditions [3]. This makes MEY-003 the definitive tool compound for experiments where potency in this chemotype series is the primary selection criterion.

ATX-LPA Pathway Studies Requiring Cannabinoid Receptor-Independent Pharmacology

For researchers investigating the ATX-LPA signaling axis who need to exclude confounding effects from cannabinoid receptor engagement, MEY-003 provides a critical advantage. Unlike Δ⁹-THC, which served as the scaffold inspiration but retains cannabinoid receptor activity and psychoactive effects, MEY-003 is cannabinoid-unrelated and demonstrates 2.2-fold higher ATX inhibitory potency (EC₅₀ 0.46 μM vs 1.026 μM for THC) [3]. This enables cleaner pharmacological dissection of ATX-LPA signaling in cellular and biochemical systems without off-target cannabinoid pathway activation.

Academic Research Programs Requiring Reproducible Tool Compounds with Full Literature Transparency

MEY-003 is appropriate for academic laboratories conducting fundamental ATX biology research where compound sourcing transparency and literature reproducibility are essential. The primary research paper is open-access and includes detailed synthetic procedures, full SAR tables, and both enzyme and cellular assay protocols [3]. The co-crystal structures are deposited in the public PDB. This comprehensive data package enables researchers to independently verify compound identity, purity expectations, and expected biological activity before procurement—a level of transparency not universally available for many commercial ATX inhibitor tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MEY-003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.